CP-199330 is classified as a cysteinyl leukotriene receptor antagonist. These compounds inhibit the action of leukotrienes, which are inflammatory mediators involved in conditions such as asthma. The specific chemical identity of CP-199330 is characterized by its unique molecular structure, which contributes to its biological activity .
The synthesis of CP-199330 involves a multi-step process, primarily utilizing asymmetric sequential hydrogenation techniques. The key steps include:
The methodology has been demonstrated to be efficient on a gram scale, making it viable for pharmaceutical applications .
The molecular formula of CP-199330 is CHNOS, with a molecular weight of approximately 315.37 g/mol. Its structure features:
The three-dimensional conformation of CP-199330 is essential for its binding affinity to the cysteinyl leukotriene receptor .
CP-199330 participates in various chemical reactions typical for drug candidates:
These reactions are crucial for understanding both the therapeutic efficacy and safety profile of CP-199330 .
The mechanism of action for CP-199330 involves:
Studies have shown that CP-199330 effectively reduces airway hyperreactivity in animal models, supporting its potential clinical utility .
CP-199330 exhibits several notable physical and chemical properties:
These properties are essential for formulating CP-199330 into pharmaceutical preparations .
CP-199330 has several significant applications in scientific research and medicine:
CP-199330 (CAS 158102-92-2) emerged in the late 1990s as part of Pfizer's chromanol chemical series designed to target cysteinyl leukotriene (CysLT) pathways. Its discovery was driven by the need to overcome hepatotoxicity limitations of earlier CysLT1 antagonists like CP-85,958. Preclinical studies confirmed CP-199330’s oral efficacy and negligible liver toxicity in rat and monkey models, positioning it as a safer alternative for asthma therapy [2] [8]. The compound’s development reflected a strategic shift toward metabolic stability and receptor specificity in leukotriene modulator design.
CP-199330 acts as a potent, selective antagonist of the CysLT1 receptor (Ki < 50 nM), which binds inflammatory mediators LTD4 and LTE4. By inhibiting this G protein-coupled receptor, CP-199330 blocks:
Its efficacy persists in low-nanomolar concentrations, with >80% inhibition of LTD4-induced tracheal mucus secretion in vitro [7]. The molecular structure (C₂₈H₂₄ClF₃N₂O₆S, MW 609.01) features a chiral chromanol core critical for binding specificity to the CysLT1 receptor over other leukotriene isoforms [3].
Table 1: Key Pharmacological Properties of CP-199330
Property | Value |
---|---|
Molecular Weight | 609.01 g/mol |
CAS Number | 158102-92-2 |
Primary Target | CysLT1 Receptor |
Binding Affinity (Ki) | <50 nM for CysLT1 |
Oral Bioavailability | Confirmed in rat models |
Metabolic Stability | Superior to CP-85,958 |
CP-199330 shares structural and functional parallels with clinically approved CysLT1 antagonists but exhibits distinct advantages:
Table 2: Pharmacological Comparison of CysLT1 Antagonists
Antagonist | IC₅₀ (LTD4 Inhibition) | Oral Efficacy | Hepatotoxicity Risk |
---|---|---|---|
CP-199330 | ~0.3 µM | High | None observed |
Zafirlukast | ~0.6 µM | High | Low |
Pranlukast | ~0.3 µM | High | Low |
CP-85,958 | Similar to CP-199330 | Moderate | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7